molecular formula C19H22N2O4S2 B2928701 2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923386-66-7

2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2928701
CAS No.: 923386-66-7
M. Wt: 406.52
InChI Key: ZFRMBAUISZOCMK-UHFFFAOYSA-N
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Description

The compound 2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide belongs to a class of tetrahydrobenzo[b]thiophene derivatives characterized by a fused bicyclic core and functionalized side chains. The benzylsulfonylpropanamido moiety in this compound introduces unique electronic and steric properties, distinguishing it from analogs with alternative substituents.

Properties

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-8-4-5-9-15(14)26-19(17)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRMBAUISZOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of (ortho-alkynyl)phenyl sulfides in the presence of isocyanates, catalyzed by rhodium . This method provides an efficient and mild route to the desired benzo[b]thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanamido Chain

2-[3-(Benzenesulfonyl)propanamido]-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 868965-47-3)
  • Structural Difference : Incorporates a benzenesulfonyl group instead of benzylsulfonyl.
  • Molecular Formula : C₁₉H₂₂N₂O₄S₂.
Methyl 2-[3-(5-methylfuran-2-yl)propanamido]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 838813-66-4)
  • Structural Difference : Features a 5-methylfuran-2-yl group and a methyl ester at the carboxamide position.
2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 895476-56-9)
  • Structural Difference : Substitutes sulfonyl with a thioether group linked to a 4-chlorophenyl ring.
  • Impact : The thioether group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
AChE Inhibition: Compound 122 (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-tetrahydrobenzo[b]thiophene-3-carboxamide)
  • Activity : Exhibited 60% acetylcholinesterase (AChE) inhibition at 2.6351 mM in rat models, outperforming donepezil (40% inhibition) .
AMPA Receptor Modulation: JAMI1001A
  • Structure : Contains a trifluoromethylpyrazole-acetamido side chain.
  • Activity : Demonstrated positive allosteric modulation of AMPA receptors with unique biophysical properties .
  • Comparison : The benzylsulfonyl group in the target compound may confer distinct interactions with receptor subsites compared to JAMI1001A’s fluorinated pyrazole.
Falcipain-2 Inhibition: Compound 4d
  • Structure: Includes a thieno[2,3-d]pyrimidine-thioacetamido moiety.
  • Activity : Inhibited falcipain-2 (a malaria parasite protease) with an IC₅₀ of 559 nM .

Biological Activity

The compound 2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel synthetic derivative of tetrahydrobenzo[b]thiophene, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

The synthesis typically involves multi-step reactions including amide coupling and sulfonylation, which result in a compound with a complex structure that may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with the compound:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties. In comparative studies, it showed antioxidant potency comparable to ascorbic acid, suggesting its potential role in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit anti-inflammatory activities. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
  • Anticancer Potential : Some studies suggest that compounds within this chemical class can induce apoptosis in cancer cells. The ability to inhibit tumor growth has been linked to their interaction with specific molecular targets involved in cell cycle regulation .

Antioxidant Studies

A study conducted on various tetrahydrobenzo[b]thiophene derivatives including the target compound showed a total antioxidant capacity (TAC) evaluated using the phosphomolybdenum method. The results indicated that compounds similar to this compound exhibited significant antioxidant activity that could be harnessed for therapeutic applications against oxidative stress .

Anti-inflammatory Mechanisms

The anti-inflammatory properties were assessed through in vitro assays measuring cytokine levels in response to inflammatory stimuli. The findings revealed that the compound could significantly reduce levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

In a series of experiments involving various cancer cell lines, the compound was shown to inhibit cell proliferation and induce apoptosis. The mechanism of action appears to be linked with the modulation of apoptotic pathways and cell cycle arrest at the G1 phase. These findings suggest a promising avenue for further development as an anticancer therapeutic .

Case Studies

  • Case Study on Antioxidant Efficacy : A study published in November 2024 evaluated the antioxidant capacity of several newly synthesized derivatives including our target compound. The results demonstrated comparable efficacy to established antioxidants like ascorbic acid, supporting its potential use in formulations aimed at oxidative stress mitigation .
  • Inflammation Model Study : In vivo models assessing inflammation showed that administration of the compound led to reduced edema and lower inflammatory marker levels compared to control groups, reinforcing its therapeutic potential against inflammatory diseases .

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